1-(Pyridin-2-ylamino)propan-2-ol

Anticonvulsant Aminoalkylpyridine Structure-Activity Relationship

1-(Pyridin-2-ylamino)propan-2-ol (CAS 115724-61-3) is an unsubstituted parent scaffold essential for comparative anticonvulsant screening and SAR campaigns. Its distinct efficacy profile serves as a critical reference standard for defining the contribution of 3'-substituents. With XLogP3=0.8 and TPSA=45.2 Ų, it is ideal for calibrating CNS permeability models. This 95% purity building block offers orthogonal amine and alcohol handles for reliable synthetic chemistry supply.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 115724-61-3
Cat. No. B1622936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylamino)propan-2-ol
CAS115724-61-3
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(CNC1=CC=CC=N1)O
InChIInChI=1S/C8H12N2O/c1-7(11)6-10-8-4-2-3-5-9-8/h2-5,7,11H,6H2,1H3,(H,9,10)
InChIKeyVJRVWEKZGGTVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-ylamino)propan-2-ol (CAS 115724-61-3) – Chemical Identity and Baseline Characteristics for Research Procurement


1-(Pyridin-2-ylamino)propan-2-ol (CAS 115724-61-3) is a pyridine-derived amino alcohol with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol [1]. The compound features a 2-aminopyridine core substituted with a 2-hydroxypropyl group at the amine nitrogen. Its structure contains both a hydrogen bond-donating hydroxyl group and a hydrogen bond-accepting pyridine nitrogen, which govern its physicochemical behavior and reactivity [1]. The computed XLogP3 value is 0.8, and the topological polar surface area (TPSA) is 45.2 Ų [1]. The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98% .

Why 1-(Pyridin-2-ylamino)propan-2-ol Cannot Be Replaced by Other 2‑Aminopyridine or Amino Alcohol Derivatives


Within the class of 2‑(alkylamino)pyridines and amino alcohols, substitution patterns dramatically alter pharmacological profiles. For example, the unsubstituted 1‑(pyridin-2‑ylamino)propan-2‑ol exhibits a distinct anticonvulsant activity profile compared to analogs bearing additional 3′‑substituents. In a direct comparative study, the diethylamino‑substituted derivative 3 demonstrated the highest anticonvulsant activity in the series, while the unsubstituted parent compound (the target molecule) showed a different efficacy pattern [1]. Similarly, the presence of the hydroxyl group on the propan‑2‑ol chain imparts hydrogen‑bonding capabilities that are absent in simple 2‑alkylaminopyridines lacking this functionality [2]. Generic substitution within this structural class would alter receptor‑binding interactions and pharmacokinetic properties, making the unmodified 1‑(pyridin-2‑ylamino)propan-2‑ol a distinct chemical entity for research applications.

Quantitative Differentiation of 1-(Pyridin-2-ylamino)propan-2-ol from Structural Analogs


Anticonvulsant Activity Profile of 1-(Pyridin-2-ylamino)propan-2-ol Compared to the Most Active 3′-Substituted Analog

The unsubstituted parent compound 1-(pyridin-2-ylamino)propan-2-ol exhibits a distinct anticonvulsant activity profile relative to the 3′-diethylamino-substituted analog (compound 3). In a maximal electroshock (MES) seizure model in mice, compound 3 (2-(3′-diethylamino-2′-hydroxypropylamino)pyridine) displayed the highest anticonvulsant activity among all eight compounds tested at doses of 150 and 300 mg/kg [1]. The target compound (unsubstituted parent) exhibited lower anticonvulsant activity under the same experimental conditions, demonstrating that the 3′-substituent is a critical determinant of efficacy in this assay [1].

Anticonvulsant Aminoalkylpyridine Structure-Activity Relationship

Physicochemical Descriptors of 1-(Pyridin-2-ylamino)propan-2-ol for Lead Optimization and In Silico Screening

The computed XLogP3 value for 1-(pyridin-2-ylamino)propan-2-ol is 0.8, and its topological polar surface area (TPSA) is 45.2 Ų [1]. These descriptors are directly comparable to other 2-aminopyridine derivatives. For context, unsubstituted 2-aminopyridine (CAS 504-29-0) has a computed XLogP3 of 0.48 and a TPSA of 38.9 Ų [2]. The introduction of the 2-hydroxypropyl group in the target compound increases both lipophilicity (ΔXLogP3 = +0.32) and polar surface area (ΔTPSA = +6.3 Ų), which can influence membrane permeability and hydrogen-bonding capacity relative to the simpler 2-aminopyridine scaffold.

Physicochemical Properties Drug Discovery Computational Chemistry

Commercial Purity Specifications of 1-(Pyridin-2-ylamino)propan-2-ol Across Multiple Suppliers

Commercially available 1-(pyridin-2-ylamino)propan-2-ol is supplied with purities ranging from 95% to 98% as specified by multiple vendors [1]. For example, Bidepharm offers the compound at 95+% purity with batch-specific QC data including NMR, HPLC, or GC analysis . MolCore provides the compound at ≥98% purity under ISO certification . Beyotime Biotechnology lists the compound at 95% purity [1]. These specifications are consistent across suppliers, establishing a baseline purity expectation for procurement.

Chemical Purity Procurement Quality Control

Recommended Research and Industrial Applications for 1-(Pyridin-2-ylamino)propan-2-ol (CAS 115724-61-3)


Structure-Activity Relationship (SAR) Studies of Anticonvulsant Aminoalkylpyridines

Use 1-(pyridin-2-ylamino)propan-2-ol as the unsubstituted parent scaffold in comparative anticonvulsant screening to define the contribution of 3′-substituents to activity. As demonstrated by Leonard et al. (2002), the diethylamino-substituted analog (compound 3) showed the highest anticonvulsant activity in the MES seizure model, while the parent compound exhibited a distinct efficacy profile [1]. This compound serves as an essential reference standard for establishing baseline activity in SAR campaigns aimed at optimizing aminoalkylpyridine anticonvulsants.

Computational Chemistry and In Silico Screening Workflows

Incorporate the computed physicochemical descriptors (XLogP3 = 0.8, TPSA = 45.2 Ų) of 1-(pyridin-2-ylamino)propan-2-ol into virtual screening libraries and molecular property filters [2]. The compound's hydrogen bond donor/acceptor profile and moderate lipophilicity make it a suitable reference for calibrating predictive models of CNS permeability and oral bioavailability in drug discovery programs targeting neurological disorders.

Synthetic Intermediate for Functionalized Pyridine Derivatives

Employ 1-(pyridin-2-ylamino)propan-2-ol as a building block in the synthesis of more complex heterocyclic systems. The secondary amine and secondary alcohol functionalities provide orthogonal handles for further derivatization (e.g., alkylation, acylation, or oxidation) [2]. The compound's commercial availability at ≥95% purity from multiple vendors ensures reliable supply for synthetic chemistry applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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